molecular formula C26H42N2O4 B554268 Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate CAS No. 62965-37-1

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate

Cat. No.: B554268
CAS No.: 62965-37-1
M. Wt: 446.6 g/mol
InChI Key: LRFZIPCTFBPFLX-SSDOTTSWSA-N
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Description

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate is a complex organic compound that features a combination of dicyclohexylamine and a benzyloxycarbonyl-protected amino acid derivative

Scientific Research Applications

Heterocyclic Compound Synthesis

Dicyclohexylamine derivatives have been utilized in the synthesis of novel heterocyclic compounds. Notable methods include reactions involving 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates, contributing to the field of organic chemistry and materials science (Rajkumar, Suman, & Raju, 2015).

Linker Systems in Solid Phase Synthesis

In solid phase synthesis, dicyclohexylamine-based systems have been developed as oxidatively activated safety catch linkers. These linkers are crucial for reaction monitoring and optimization, facilitating the synthesis of a variety of chemical compounds, including phenol derivatives (Davies et al., 2008).

Mechanism of Action

Target of Action

The primary target of Z-TLE-OH DCHA is the synthesis of Boc derivatives of amino acids . The compound plays a crucial role in the formation of these derivatives, which are essential components in various biochemical reactions.

Mode of Action

Z-TLE-OH DCHA interacts with its targets through a process known as reductive amination . This process involves the conversion of carbonyl compounds into primary amines, with Z-TLE-OH DCHA serving as a key reagent. The compound’s unique structure allows it to facilitate this conversion efficiently, leading to the formation of the desired product .

Biochemical Pathways

The action of Z-TLE-OH DCHA affects several biochemical pathways. Primarily, it influences the synthesis of Boc derivatives of amino acids, which are involved in numerous cellular processes . These derivatives play a crucial role in protein synthesis and metabolism, making Z-TLE-OH DCHA an important compound in biochemistry.

Pharmacokinetics

Given its role in the synthesis of boc derivatives of amino acids, it can be inferred that the compound has a significant impact on bioavailability .

Result of Action

The primary result of Z-TLE-OH DCHA’s action is the efficient synthesis of Boc derivatives of amino acids . These derivatives are essential for various biochemical reactions, contributing to the overall functioning of cells and organisms.

Action Environment

The action of Z-TLE-OH DCHA can be influenced by various environmental factors. For instance, the efficiency of the reductive amination process can be affected by conditions such as temperature, pH, and the presence of other compounds . Therefore, it’s crucial to optimize these conditions to ensure the effective action of Z-TLE-OH DCHA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate typically involves the following steps:

    Protection of the amino group: The amino group of the amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) to form the benzyloxycarbonyl-protected amino acid.

    Esterification: The protected amino acid is then esterified with 3,3-dimethylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Amine coupling: Finally, dicyclohexylamine is coupled to the esterified product under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine sites.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (HCl).

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Deprotection: Free amine.

    Substitution: Various substituted derivatives depending on the nucleophile used

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C12H23N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVHEFCADXTNTP-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585045
Record name N-[(Benzyloxy)carbonyl]-3-methyl-L-valine - N-cyclohexylcyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62965-37-1
Record name L-Valine, 3-methyl-N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62965-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Benzyloxy)carbonyl]-3-methyl-L-valine - N-cyclohexylcyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, 3-methyl-N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
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